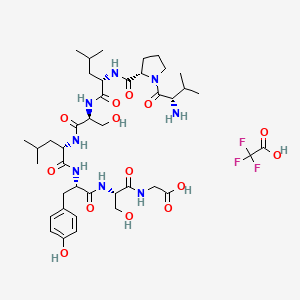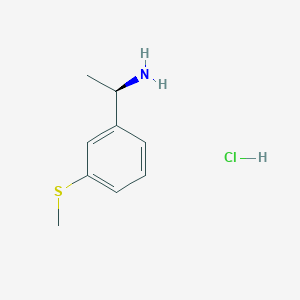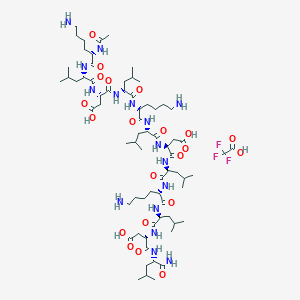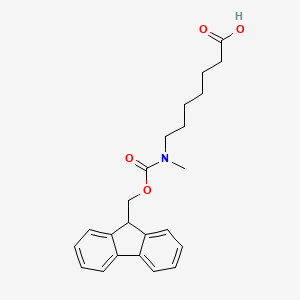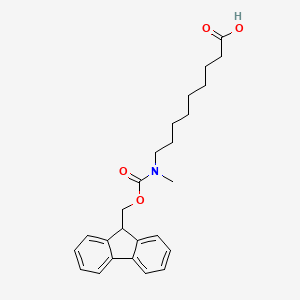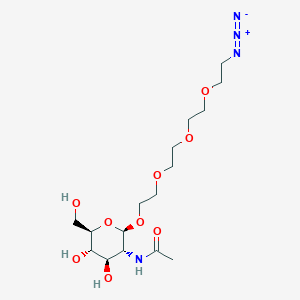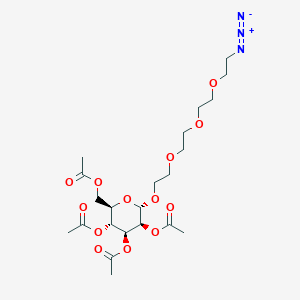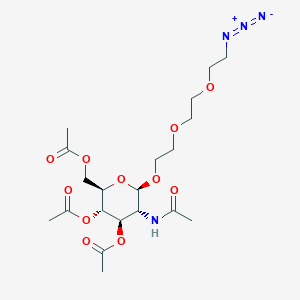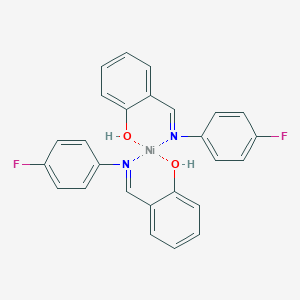
Bis(N-salicylidene-4-fluoroaniline)-nickel(II)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(N-salicylidene-4-fluoroaniline)-nickel(II) (BFSN) is an organometallic complex which has been widely studied in the scientific community due to its unique properties. BFSN is a divalent nickel complex with two N-salicylidene-4-fluoroaniline ligands in a square planar geometry. It has been found to have a wide range of applications in scientific research and has been used in various fields, such as catalysis, materials science, and biochemistry.
Applications De Recherche Scientifique
Bis(N-salicylidene-4-fluoroaniline)-nickel(II) has been found to have a wide range of applications in scientific research. It has been used in catalysis, materials science, and biochemistry. In catalysis, Bis(N-salicylidene-4-fluoroaniline)-nickel(II) has been used in the hydrogenation of alkenes and alkynes, as well as the hydrolysis of esters. In materials science, Bis(N-salicylidene-4-fluoroaniline)-nickel(II) has been used in the synthesis of polymers, as well as in the synthesis of metal-organic frameworks (MOFs). In biochemistry, Bis(N-salicylidene-4-fluoroaniline)-nickel(II) has been used in the synthesis of proteins, as well as in the study of enzyme-catalyzed reactions.
Mécanisme D'action
The mechanism of action of Bis(N-salicylidene-4-fluoroaniline)-nickel(II) is not fully understood. However, it is believed that the complex acts as an electron donor, donating electrons to the substrate. This results in the formation of a complex between the substrate and the Bis(N-salicylidene-4-fluoroaniline)-nickel(II), which can then undergo further reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of Bis(N-salicylidene-4-fluoroaniline)-nickel(II) have not been extensively studied. However, it has been shown to have antifungal activity, as well as antibacterial activity. It has also been found to have antioxidant activity, which may be beneficial in treating certain diseases. Additionally, Bis(N-salicylidene-4-fluoroaniline)-nickel(II) has been found to have potential anti-cancer activity, although further research is needed to confirm this.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using Bis(N-salicylidene-4-fluoroaniline)-nickel(II) in lab experiments is that it is relatively easy to synthesize, and can be stored for long periods of time. Additionally, it is relatively non-toxic, making it safer to use in experiments. However, there are some limitations to using Bis(N-salicylidene-4-fluoroaniline)-nickel(II) in lab experiments. For example, it is not very soluble in water, making it difficult to use in aqueous solutions. Additionally, it is not very stable in light, and can decompose if exposed to too much light.
Orientations Futures
There are a number of potential future directions for research involving Bis(N-salicylidene-4-fluoroaniline)-nickel(II). For example, further research could be done on the biochemical and physiological effects of Bis(N-salicylidene-4-fluoroaniline)-nickel(II), as well as on its potential anti-cancer activity. Additionally, research could be done on the mechanism of action of Bis(N-salicylidene-4-fluoroaniline)-nickel(II), as well as on its potential applications in other fields, such as drug delivery. Finally, research could be done on the synthesis of Bis(N-salicylidene-4-fluoroaniline)-nickel(II), in order to develop more efficient and cost-effective methods of synthesis.
Méthodes De Synthèse
Bis(N-salicylidene-4-fluoroaniline)-nickel(II) can be synthesized by a variety of methods. The most common method is to react a solution of nickel(II) chloride hexahydrate with a solution of 4-fluoroaniline and salicylic acid in acetonitrile. This reaction is carried out in the presence of a base, such as triethylamine, to neutralize the excess acid. The reaction is then heated at a temperature of 80-90°C for several hours in order to complete the reaction.
Propriétés
IUPAC Name |
2-[(4-fluorophenyl)iminomethyl]phenol;nickel |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C13H10FNO.Ni/c2*14-11-5-7-12(8-6-11)15-9-10-3-1-2-4-13(10)16;/h2*1-9,16H; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNOGJFBERUCFGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=CC=C(C=C2)F)O.C1=CC=C(C(=C1)C=NC2=CC=C(C=C2)F)O.[Ni] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20F2N2NiO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

